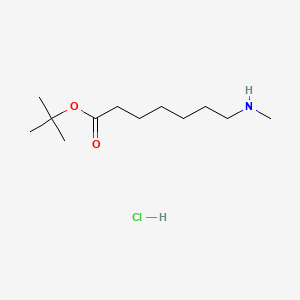
tert-butyl (5-(hydroxymethyl)-4H-1,2,4-triazol-3-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-[3-(hydroxymethyl)-1H-1,2,4-triazol-5-yl]carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a hydroxymethyl group, and a triazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[3-(hydroxymethyl)-1H-1,2,4-triazol-5-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable triazole derivative. One common method involves the use of palladium-catalyzed cross-coupling reactions. For example, tert-butyl carbamate can be reacted with various aryl halides in the presence of a palladium catalyst and a base such as cesium carbonate in 1,4-dioxane as the solvent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl N-[3-(hydroxymethyl)-1H-1,2,4-triazol-5-yl]carbamate can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The tert-butyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while substitution reactions could yield a variety of functionalized triazole derivatives.
Aplicaciones Científicas De Investigación
tert-Butyl N-[3-(hydroxymethyl)-1H-1,2,4-triazol-5-yl]carbamate has several scientific research applications:
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of tert-butyl N-[3-(hydroxymethyl)-1H-1,2,4-triazol-5-yl]carbamate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl carbamate: A simpler carbamate with similar functional groups but lacking the triazole ring.
tert-Butyl N-(2,3-dihydroxypropyl)carbamate: A related compound with a dihydroxypropyl group instead of the triazole ring.
tert-Butyl N-(3-hydroxypropyl)carbamate: Another similar compound with a hydroxypropyl group.
Uniqueness
tert-Butyl N-[3-(hydroxymethyl)-1H-1,2,4-triazol-5-yl]carbamate is unique due to the presence of the triazole ring, which imparts specific chemical and biological properties. The triazole ring can engage in unique interactions with biological targets, making this compound particularly valuable in medicinal chemistry and drug development.
Propiedades
Fórmula molecular |
C8H14N4O3 |
|---|---|
Peso molecular |
214.22 g/mol |
Nombre IUPAC |
tert-butyl N-[5-(hydroxymethyl)-1H-1,2,4-triazol-3-yl]carbamate |
InChI |
InChI=1S/C8H14N4O3/c1-8(2,3)15-7(14)10-6-9-5(4-13)11-12-6/h13H,4H2,1-3H3,(H2,9,10,11,12,14) |
Clave InChI |
QSZQWSWFBOZDMX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=NNC(=N1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



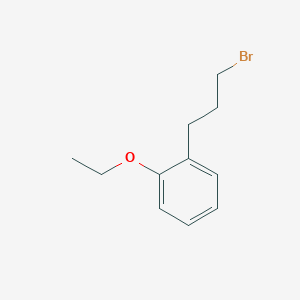
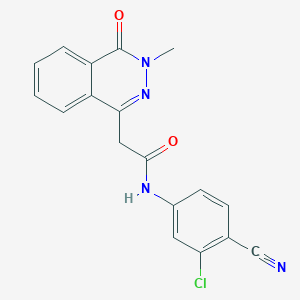
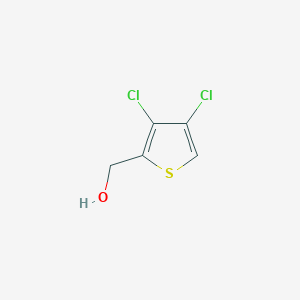
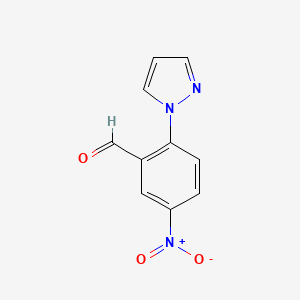
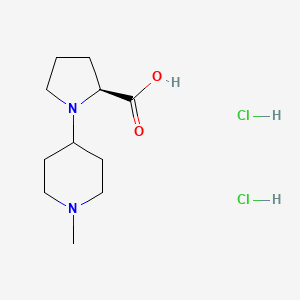
![n-Methyl-2-{5-methyl-2-[1-(methylamino)ethyl]phenoxy}acetamide](/img/structure/B13572214.png)
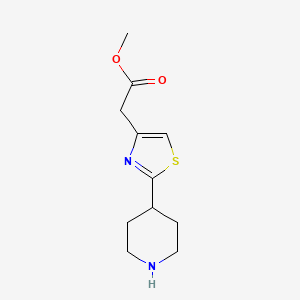
![Ethyl 3-amino-3-[4-(benzyloxy)-3-bromophenyl]propanoate](/img/structure/B13572222.png)
![[1-(2-Nitro-phenyl)-cyclopropyl]-methanol](/img/structure/B13572230.png)
